4-Bromo-6-chloro-1,7-naphthyridine

Description

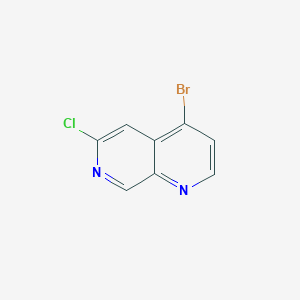

4-Bromo-6-chloro-1,7-naphthyridine is a dihalogenated derivative of 1,7-naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 5. The bromine and chlorine substituents at positions 4 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C8H4BrClN2 |

|---|---|

Molecular Weight |

243.49 g/mol |

IUPAC Name |

4-bromo-6-chloro-1,7-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H |

InChI Key |

PHBPCCNSJFTSBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=NC(=CC2=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,7-naphthyridine typically involves halogenation reactions starting from 1,7-naphthyridine. One common method includes the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine sources under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide, while chlorination can be performed using thionyl chloride or phosphorus pentachlor

Comparison with Similar Compounds

Structural and Electronic Differences

The position and type of halogen substituents critically influence the electronic structure and reactivity of 1,7-naphthyridine derivatives:

Key Observations :

- Electronic Effects: Bromine at C4 (vs.

- Thermal Stability: Dichloro derivatives (e.g., 4,6-dichloro-1,7-naphthyridine) exhibit higher melting points than mono-halogenated analogs, suggesting stronger intermolecular interactions .

Physicochemical Properties

- Melting Points :

- Solubility : Bromine’s larger atomic radius compared to chlorine may reduce solubility in polar solvents, impacting formulation in drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.